molecular formula C20H18FN5O B11028183 4-(4-fluorophenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one CAS No. 775291-66-2

4-(4-fluorophenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11028183
CAS No.: 775291-66-2
M. Wt: 363.4 g/mol
InChI Key: JCDKRXVGKVXBJZ-UHFFFAOYSA-N
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Description

The compound 4-(4-fluorophenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one features a fused pyrimido-triazinone core substituted with a 4-fluorophenyl group at position 4, a methyl group at position 8, and a 4-methylphenylamino moiety at position 2. The fluorine atom at the para position of the phenyl ring enhances electronegativity and may influence binding interactions, while the methyl groups contribute to steric and lipophilic properties.

Properties

CAS No.

775291-66-2

Molecular Formula

C20H18FN5O

Molecular Weight

363.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-8-methyl-2-(4-methylanilino)-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C20H18FN5O/c1-12-3-9-16(10-4-12)23-19-24-18(14-5-7-15(21)8-6-14)26-17(27)11-13(2)22-20(26)25-19/h3-11,18H,1-2H3,(H2,22,23,24,25)

InChI Key

JCDKRXVGKVXBJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(N3C(=O)C=C(N=C3N2)C)C4=CC=C(C=C4)F

solubility

5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-fluoroaniline with 4-methylbenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with a suitable reagent, such as cyanamide, under acidic conditions to yield the desired pyrimido-triazine compound. The reaction conditions often include refluxing in a suitable solvent, such as ethanol or acetonitrile, and the use of catalysts like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and residence time, ensuring consistent product quality and yield. The use of automated systems for reagent addition and product separation further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials with unique properties.

    Biology: It has shown promise as a potential inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Preliminary studies suggest that the compound may have anti-inflammatory, anticancer, and antimicrobial properties, warranting further investigation.

    Industry: The compound’s unique structure and reactivity make it useful in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorophenyl and amino groups play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Phenyl Derivatives

4-(4-Methoxyphenyl)-8-methyl-2-[(4-methylphenyl)amino]-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
  • Structural Difference : The 4-fluorophenyl group in the target compound is replaced with a 4-methoxyphenyl substituent.
  • Impact on Properties: Electron Effects: The methoxy group is electron-donating (+M effect), increasing electron density on the phenyl ring compared to the electron-withdrawing fluorine (-I effect). This alters electronic interactions with biological targets.
  • Synthesis : Similar synthetic routes are employed, but the methoxy group may require protection/deprotection steps during synthesis.
2-Amino-4-(4-bromophenyl)-8-trifluoromethyl-3,4-dihydropyrimido[1,2-a][1,3,5]triazin-6(5H)-one
  • Structural Differences :
    • A 4-bromophenyl group replaces the 4-fluorophenyl moiety.
    • A trifluoromethyl (-CF₃) group is present at position 8 instead of a methyl group.
  • Molecular Weight: Increased molecular weight (due to Br and CF₃) may affect pharmacokinetics .

Variants with Modified Amino Substituents

2-[(2,3-Dimethylphenyl)amino]-4-(4-fluorophenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
  • Structural Difference: The 4-methylphenylamino group in the target compound is replaced with a 2,3-dimethylphenylamino substituent.
  • Solubility: Increased hydrophobicity may limit aqueous solubility .

Annelated Pyrimido-Triazine Derivatives

8-Phenyl-6-(thiophen-2-yl)-6,7-dihydro-2H-pyrimido[2,1-c][1,2,4]triazine-3,4-dione
  • Structural Differences :
    • The core is modified to a pyrimido[2,1-c][1,2,4]triazine system.
    • A thiophene ring replaces one phenyl group.
  • Impact on Properties :
    • Planarity and Conformation : The altered annelation disrupts planarity, affecting interactions with flat binding pockets.
    • Electronic Properties : Thiophene’s sulfur atom introduces resonance effects distinct from phenyl rings .

Comparative Data Table

Compound Substituent (Position 4) Position 8 Group Amino Substituent (Position 2) Core Structure Key Properties
Target Compound 4-Fluorophenyl Methyl 4-Methylphenylamino Pyrimido[1,2-a][1,3,5]triazin-6-one Moderate logP, balanced electronic effects
4-(4-Methoxyphenyl) analog 4-Methoxyphenyl Methyl 4-Methylphenylamino Pyrimido[1,2-a][1,3,5]triazin-6-one Higher logP, electron-rich phenyl
4-(4-Bromophenyl)-8-CF₃ analog 4-Bromophenyl Trifluoromethyl Amino Pyrimido[1,2-a][1,3,5]triazin-6-one High MW, enhanced metabolic stability
2,3-Dimethylphenylamino analog 4-Fluorophenyl Methyl 2,3-Dimethylphenylamino Pyrimido[1,2-a][1,3,5]triazin-6-one Steric hindrance, reduced solubility
8-Phenyl-6-thiophene annelated derivative N/A Phenyl Thiophen-2-yl Pyrimido[2,1-c][1,2,4]triazin-4-one Non-planar core, thiophene-mediated interactions

Biological Activity

The compound 4-(4-fluorophenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one (C19H19FN6O) is a complex organic molecule featuring a pyrimidine core fused with a triazine ring. Its structure includes various aromatic groups, notably a fluorophenyl group and a methylphenyl amino group, which contribute to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential applications and relevant research findings.

  • Molecular Formula: C19H19FN6O
  • Molecular Weight: Approximately 364.4 g/mol
  • Structural Features: The compound's unique structural characteristics are pivotal in determining its biological activity.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Antitumor Activity: Similar compounds have demonstrated significant antitumor effects in vitro and in vivo.
  • Antimicrobial Properties: The presence of specific structural motifs has been linked to antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects: Compounds within this class have shown potential in reducing inflammation markers in biological assays.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways: It may inhibit key enzymes involved in cancer cell proliferation.
  • Interaction with Receptors: The compound could interact with specific cellular receptors, modulating signaling pathways that lead to apoptosis in malignant cells.
  • Reactive Oxygen Species (ROS) Modulation: Similar compounds have been shown to influence ROS levels, contributing to their cytotoxic effects against cancer cells.

Comparative Analysis with Similar Compounds

A comparison table illustrates the unique features and biological activities of structurally related compounds:

Compound NameStructure FeaturesBiological ActivityNotable Differences
5-Fluoro-2-[(4-methylphenyl)amino]-4(3H)-pyrimidinonePyrimidine base with fluorine and methylphenyl substitutionAntitumorLacks triazine ring
2-Amino-4-(4-methylphenyl)-1H-pyrrolePyrrole structure with methylphenyl substitutionAntimicrobialDifferent heterocyclic core
7-(2-fluorophenyl)methyl derivativesContains fluorophenyl but lacks complex triazine structureVaries widelySimpler structure

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of the biological activities of this compound:

  • Antitumor Studies: In vitro assays demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways.
  • Anti-inflammatory Assays: Animal models treated with this compound showed a significant reduction in inflammation markers such as TNF-alpha and IL-6.
  • Microbial Activity Tests: The compound exhibited notable antimicrobial effects against Gram-positive and Gram-negative bacteria.

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